3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine
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Overview
Description
3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine typically involves the condensation of 1-ethylimidazole with a suitable alkylating agent. One common method is the reaction of 1-ethylimidazole with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydroimidazole derivatives, and various substituted imidazole compounds .
Scientific Research Applications
3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. Additionally, the compound can interact with nucleic acids and proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-imidazol-1-yl)propan-1-amine
- 3-(2-ethyl-1H-imidazol-1-yl)propan-1-amine
- 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine
Uniqueness
3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine is unique due to the presence of the ethyl group at the 1-position of the imidazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other imidazole derivatives .
Biological Activity
3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine is a compound that has garnered interest in various biological contexts, particularly due to its structural features and potential therapeutic applications. This article examines its biological activity, including its mechanisms, efficacy against pathogens, and possible therapeutic roles, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound features an imidazole moiety, which is known for its biological significance. The imidazole ring is often involved in enzyme catalysis and receptor interactions, making compounds containing this structure valuable in medicinal chemistry.
Antifungal Activity
One of the most notable aspects of this compound is its antifungal properties. Research has demonstrated that derivatives of this compound exhibit significant activity against Candida species, particularly Candida albicans and Candida tropicalis.
Table 1: Antifungal Activity Against Candida Species
In a study evaluating various compounds for their anti-Candida potential, this compound showed a minimum inhibitory concentration (MIC) significantly lower than that of fluconazole, indicating its potential as a more effective antifungal agent.
The antifungal activity is thought to stem from the ability of the imidazole ring to interact with fungal cell membranes or enzymes critical for cell wall synthesis. This interaction disrupts normal cellular processes, leading to cell death or inhibition of growth.
Study on Anticancer Properties
Research has also explored the anticancer potential of compounds related to this compound. A study focused on heme oxygenase (HO)-1 inhibitors noted the relevance of imidazole-containing compounds in cancer therapy. In vitro tests showed that certain derivatives could inhibit HO-1 activity in various cancer cell lines, including prostate and glioblastoma cells.
Table 2: Inhibition of Heme Oxygenase Activity
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound 7l (related derivative) | ≤8 | U87MG |
Control Compound | Not specified | Not specified |
These findings suggest that modifications to the imidazole structure can enhance anticancer activity through targeted inhibition of specific enzymes involved in tumor progression.
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-(3-ethylimidazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-2-11-7-10-6-8(11)4-3-5-9/h6-7H,2-5,9H2,1H3 |
InChI Key |
PMCPGMBTSRQNRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1CCCN |
Origin of Product |
United States |
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